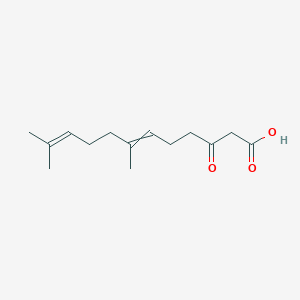![molecular formula C16H20O2P2 B14331458 (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] CAS No. 98815-23-7](/img/structure/B14331458.png)
(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] is an organophosphorus compound with the molecular formula C16H20O2P2. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a central ethane-1,2-diyl backbone through phosphane linkages. It is commonly used as a ligand in coordination chemistry and has applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] typically involves the reaction of 4-methoxyphenylphosphine with ethane-1,2-diyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents are employed.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
(Ethane-1,2-diyl)bis(diphenylphosphane): Similar structure but with phenyl groups instead of methoxyphenyl groups.
(Ethane-1,2-diyl)bis(diarylphosphane oxides): Similar backbone but with phosphane oxides instead of phosphane groups.
Uniqueness
(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry and a versatile compound in various chemical reactions .
Properties
CAS No. |
98815-23-7 |
|---|---|
Molecular Formula |
C16H20O2P2 |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[2-(4-methoxyphenyl)phosphanylethyl]phosphane |
InChI |
InChI=1S/C16H20O2P2/c1-17-13-3-7-15(8-4-13)19-11-12-20-16-9-5-14(18-2)6-10-16/h3-10,19-20H,11-12H2,1-2H3 |
InChI Key |
UBTHALOOCSARJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)PCCPC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


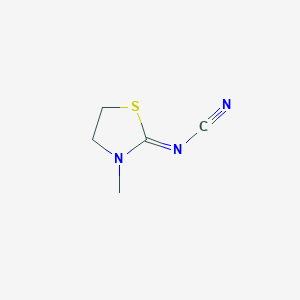
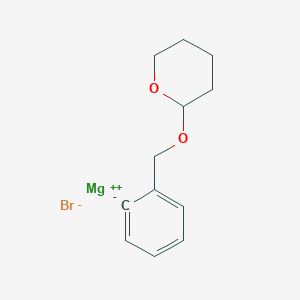
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
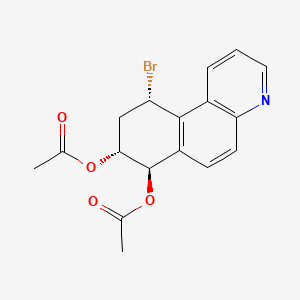
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
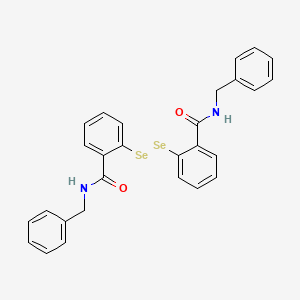
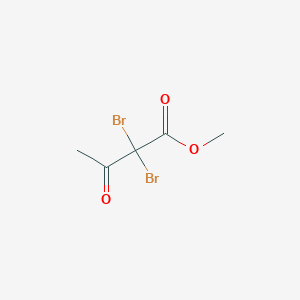
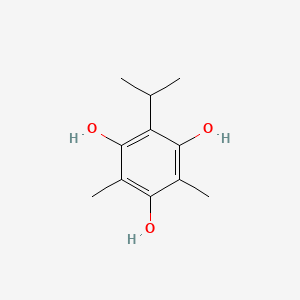

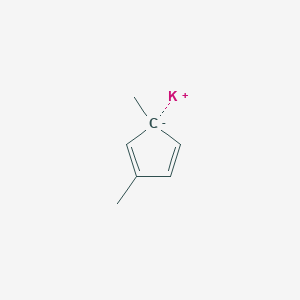
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
